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2-(Bromomethyl)-2-propyloxane

Cat. No.: B13223921
M. Wt: 221.13 g/mol
InChI Key: UNLQEIALUXWOAO-UHFFFAOYSA-N
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Description

Contextualization of Oxane Derivatives in Chemical Research

Oxane derivatives are a class of compounds that have garnered considerable attention in various fields of chemical research, most notably in medicinal chemistry and as versatile synthetic intermediates.

The oxane heterocycle, systematically named tetrahydropyran (B127337), is a six-membered saturated ring containing one oxygen atom. google.com This structural motif is prevalent in numerous natural products, particularly in pyranose sugars like glucose. The presence of the oxygen atom imparts polarity to the molecule and allows for hydrogen bonding, which can significantly influence a molecule's physical and biological properties. acs.org The oxane ring typically adopts a stable chair conformation to minimize steric strain.

Substituted oxanes are named according to the IUPAC nomenclature, with the oxygen atom designated as position 1 of the ring. The substituents are then numbered accordingly. These derivatives can be broadly classified based on the nature and position of their substituents, which in turn dictates their chemical reactivity and potential applications. For example, 2-substituted oxanes are common as protecting groups for alcohols in organic synthesis. google.com

Importance of the Bromomethyl Functionality in Synthetic Chemistry

The bromomethyl group (-CH2Br) is a highly valuable functional group in synthetic organic chemistry. Its significance stems from the fact that the bromine atom is a good leaving group, making the attached methylene (B1212753) group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of other functional groups through nucleophilic substitution reactions. chemsrc.com Consequently, bromomethylated compounds are versatile building blocks for the construction of more complex molecules, including pharmaceuticals and advanced materials. chemsrc.comresearchgate.net They are also key intermediates in various cross-coupling reactions, further expanding their synthetic utility. rsc.org

Overview of Research Significance for 2-(Bromomethyl)-2-propyloxane

While specific research on this compound (CAS Number: 1935971-53-1) is limited in publicly available literature, its chemical structure suggests significant potential as a synthetic intermediate. chemsrc.combldpharm.com The compound combines the stable oxane scaffold with the reactive bromomethyl group at the 2-position, which also bears a propyl group. This geminal disubstitution at the carbon adjacent to the ring oxygen is expected to influence its reactivity.

The presence of the propyl group may offer steric hindrance that could modulate the rate of nucleophilic substitution at the bromomethyl carbon, potentially allowing for selective reactions in more complex molecular settings. Furthermore, the oxane ring itself can be a target for ring-opening reactions under certain acidic conditions, providing another avenue for synthetic transformations. Based on the known chemistry of analogous compounds, the synthesis of this compound would likely involve the bromination of 2-propyl-2-(hydroxymethyl)oxane or a related precursor.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1935971-53-1C9H17BrO221.13
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxaneNot AvailableC14H19BrO2299.20
2-(Bromomethyl)butan-1-ol40893-97-8C5H11BrO167.04

Note: Data for this compound is based on available chemical database information. Data for related compounds is provided for comparative purposes.

Emerging Research Directions and Future Perspectives

The future research directions for this compound are likely to be centered on its application as a building block in the synthesis of novel organic molecules. The dual functionality of this compound—a stable heterocyclic ring and a reactive side chain—makes it an attractive starting material for creating diverse chemical libraries for drug discovery and materials science.

Potential areas of exploration include:

Synthesis of Novel Spirocyclic Compounds: The reactive bromomethyl group could be utilized to construct a second ring system, leading to the formation of spirocyclic oxanes, which are of interest in medicinal chemistry.

Development of Bioactive Molecules: By reacting this compound with various nucleophiles, a wide array of derivatives can be prepared and screened for biological activity. The oxane moiety itself can contribute to favorable pharmacokinetic properties.

Polymer Chemistry: The bromomethyl group can act as an initiation site for certain types of polymerization, suggesting a potential role in the development of new polymers with unique properties imparted by the oxane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO B13223921 2-(Bromomethyl)-2-propyloxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-(bromomethyl)-2-propyloxane

InChI

InChI=1S/C9H17BrO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3

InChI Key

UNLQEIALUXWOAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCO1)CBr

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 2 Propyloxane and Analogues

De Novo Synthesis of the Oxane Core with Bromomethyl and Propyl Substituents

The de novo synthesis of the 2-(Bromomethyl)-2-propyloxane core necessitates the simultaneous construction of the six-membered tetrahydropyran (B127337) ring and the installation of the propyl and bromomethyl groups at the C2 position. A logical and efficient strategy for achieving this involves the synthesis of a key acyclic precursor, a substituted 1,5-pentanediol, followed by an intramolecular cyclization.

Specific Reaction Pathways for this compound Elaboration

A plausible pathway for the elaboration of this compound commences with the synthesis of a suitable lactone precursor. The reaction of a Grignard reagent with a lactone is a well-established method for the formation of diols with a quaternary center. rsc.orgorganic-chemistry.orgnih.govbeilstein-journals.org In this context, the reaction of propylmagnesium bromide with a lactone bearing a protected hydroxymethyl group at the gamma-position would be a key step.

The proposed synthetic sequence would begin with the protection of the hydroxyl group of a suitable starting material, such as γ-hydroxymethyl-γ-valerolactone. Subsequent reaction with two equivalents of propylmagnesium bromide would lead to the ring-opening of the lactone and the formation of a diol. The first equivalent of the Grignard reagent would add to the carbonyl group, and the second would effectuate the ring opening to yield, after an acidic workup, 2-propyl-2-(hydroxymethyl)pentane-1,5-diol.

This resulting triol can then undergo an acid-catalyzed intramolecular cyclization, a common method for the synthesis of cyclic ethers from 1,n-diols. researchgate.netnih.govroyalsocietypublishing.org The use of a Brønsted or Lewis acid facilitates the dehydration and subsequent ring closure to form the desired 2-(hydroxymethyl)-2-propyloxane. The final step in this de novo synthesis would be the bromination of the primary alcohol to yield the target molecule, this compound.

Optimization of Reaction Conditions and Yields

The efficiency of this multi-step synthesis is contingent on the optimization of each reaction. The Grignard reaction is sensitive to steric hindrance and the nature of the solvent and temperature. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed to stabilize the Grignard reagent. organic-chemistry.org The acid-catalyzed cyclization of the triol requires careful control of the acid concentration and temperature to prevent side reactions such as elimination or polymerization. Heteropoly acids have been shown to be effective catalysts for such cyclodehydrations. researchgate.netnih.gov

StepReactionReagents and ConditionsTypical Yield (%)
1Grignard ReactionPropylmagnesium bromide, γ-(protected-hydroxymethyl)-γ-valerolactone in THF, followed by acidic workup.65-80
2DeprotectionAppropriate deprotection agent depending on the protecting group used.>90
3Intramolecular CyclizationCatalytic H₃PW₁₂O₄₀, Toluene, reflux.70-85
4BrominationPBr₃, Pyridine, 0°C to room temperature.80-95

Introduction of the Bromomethyl Group onto Pre-formed Oxane Scaffolds

An alternative and often more direct approach to this compound involves the synthesis of a 2-propyloxane precursor followed by the introduction of the bromomethyl group. This strategy can be advantageous as the synthesis of the oxane ring itself may be more straightforward without the need to carry the reactive bromomethyl precursor through multiple steps.

Electrophilic Bromination Strategies

Direct electrophilic bromination of a 2-methyl-2-propyloxane to selectively form the 2-(bromomethyl) derivative is challenging due to the high reactivity of the ether linkage towards electrophiles and the potential for reaction at other positions on the ring. Reagents like N-Bromosuccinimide (NBS) are often used for allylic and benzylic brominations, but their application to the α-position of a saturated ether is less common and would likely require specific radical initiation conditions.

Radical Bromination Approaches

Radical bromination offers a more plausible route for the direct conversion of a methyl group to a bromomethyl group on the oxane scaffold. Using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a bromine source like NBS could facilitate the formation of a radical at the C2-methyl position, which would then be trapped by bromine. However, controlling the selectivity and preventing over-bromination or ring-opening side reactions would be critical challenges to overcome.

Nucleophilic Cyclization Methods for Ring Formation

A highly effective and controllable method for preparing this compound via a pre-formed scaffold involves the synthesis of the corresponding alcohol, 2-(hydroxymethyl)-2-propyloxane, followed by its conversion to the bromide.

The precursor alcohol can be synthesized via the intramolecular cyclization of 2-propyl-2-(hydroxymethyl)pentane-1,5-diol, as described in the de novo approach. Once this alcohol is obtained, several reliable methods exist for its bromination.

One of the most common and effective methods for converting primary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃) . The reaction proceeds via an Sₙ2 mechanism, where the alcohol is first activated by PBr₃ to form a good leaving group, which is then displaced by a bromide ion.

Another powerful method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrabromide (CBr₄). This reaction also proceeds via an Sₙ2 pathway, leading to a clean inversion of stereochemistry if a chiral center were present.

Reagent SystemTypical SolventTemperature (°C)Typical Yield (%)
PBr₃Pyridine or CH₂Cl₂0 to rt85-95
PPh₃ / CBr₄ (Appel Reaction)CH₂Cl₂ or CH₃CN0 to rt80-90

These methods are generally high-yielding and avoid the harsh conditions that might be required for direct bromination of the oxane ring, making the synthesis of the precursor alcohol followed by bromination a more synthetically viable route.

Stereoselective Synthesis of Chiral 2-(Bromomethyl)-2-propyloxetane Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement is crucial for applications in medicinal chemistry. While direct stereoselective synthesis of 2-(bromomethyl)-2-propyloxetane is not widely documented, established methods for analogous chiral oxetanes can be applied. These strategies primarily rely on the asymmetric synthesis of precursor molecules that are then cyclized to form the oxetane (B1205548) ring.

One prominent chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, which serves as a key intermediate. mdpi.com For a target like chiral 2-(bromomethyl)-2-propyloxetane, the synthesis would commence with a β-chloroalkyl ketone. This ketone would undergo stereoselective reduction using a biocatalyst, such as baker's yeast, to produce the corresponding chiral chlorohydrin with high enantiomeric purity. mdpi.com The subsequent cyclization of this enantio-enriched chlorohydrin under basic conditions, for instance using potassium tert-butoxide in THF, proceeds stereospecifically to yield the desired chiral (S)- or (R)-2-substituted oxetane without loss of optical integrity. mdpi.com

An alternative method involves the enantioselective reduction of β-halo ketones using chiral reducing agents. acs.org A catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand can effectively reduce the ketone to a chiral halohydrin. acs.org This intermediate is then cyclized via an intramolecular Williamson ether synthesis, typically promoted by a base like potassium hydroxide, to afford the enantioenriched oxetane. acs.org These methods provide a reliable pathway to chiral oxetanes by establishing the key stereocenter prior to the ring-forming step.

Synthetic Routes to Related Bromomethylated Heterocyclic Systems

The principles of heterocyclic synthesis can be extended to other ring systems, such as dioxolanes and piperidines, which are also valuable synthetic intermediates.

2-(Bromomethyl)-1,3-dioxolane and its derivatives are versatile building blocks in organic synthesis. ontosight.ai The fundamental structure consists of a five-membered ring with two oxygen atoms and a bromomethyl substituent at the C2 position. ontosight.ai

A general and direct method for the synthesis of 2-(bromomethyl)-1,3-dioxolane involves the reaction of an aldehyde with ethylene (B1197577) glycol in the presence of a brominating agent. One large-scale preparation uses freshly distilled acetaldehyde (B116499) and ethylene glycol, which are then treated with bromine at low temperatures (0-3°C) to yield bromoacetaldehyde (B98955) ethylene acetal, another name for the target compound, in high yield. chemicalbook.com

Another common strategy employs N-Bromosuccinimide (NBS) as the bromine source. For example, 2-(bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane (B1607648) can be synthesized by stirring the corresponding 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) with NBS in ethylene glycol. chemicalbook.com This method is effective for introducing the bromomethyl group onto a pre-formed dioxolane ring substituted with an aryl group.

Furthermore, stereoselective syntheses have been developed for chiral bromomethyl dioxolanes, which are key intermediates for certain pharmaceutical agents. google.com An improved process for preparing (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate (B1217627) involves reacting (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chloro-phenyl)-ethanone. google.com This reaction highlights the construction of complex, multi-functionalized chiral dioxolane systems.

ProductStarting MaterialsKey Reagents/ConditionsYieldReference
2-(Bromomethyl)-1,3-dioxolaneEthylene glycol, AcetaldehydeBromine, 0-3°C79.2% chemicalbook.com
2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane2-(4-Nitrophenyl)-1,3-dioxolaneN-Bromosuccinimide (NBS), Ethylene glycol, 45°C, 24h- chemicalbook.com
(2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(2S)-2,2-Dimethyl-1,3-dioxolane-4-methanol methanesulfonate, 2-Bromo-1-(4-chloro-phenyl)-ethanoneCatalyst, Solvent-free, Underpressure or N₂ bubbling64.8% google.com

Piperidine (B6355638) derivatives are ubiquitous in natural products and pharmaceuticals. nih.govajchem-a.com While bromomethyl piperidines are valuable reagents, for instance in conjugate addition reactions researchgate.net, direct, single-step syntheses are not commonly reported. Instead, their preparation typically involves multi-step sequences starting from more accessible piperidine precursors.

General synthetic strategies for the piperidine core often involve the cyclization of linear precursors. A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good yields through the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex. organic-chemistry.org Another approach involves the one-pot synthesis of nitrogen heterocycles from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

For the synthesis of specifically substituted piperidines, such as those with a bromomethyl group, a functional group interconversion strategy is often most practical. A common route would begin with a piperidine derivative containing a carboxylic acid or alcohol functional group at the desired position (e.g., C2, C3, or C4).

From Hydroxymethylpiperidine: A readily available precursor like N-Boc-4-(hydroxymethyl)piperidine can be converted to the corresponding bromide. Standard brominating agents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are effective for this transformation.

From Piperidine Carboxylic Acid: A piperidine carboxylic acid can be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting hydroxymethylpiperidine can then be brominated as described above.

A multi-step route to enantiomerically pure 3-(N-Boc amino) piperidine starting from L-glutamic acid has been described, which involves the reduction of a diester to a diol, followed by tosylation and cyclization with an amine. niscpr.res.in A similar strategy could be adapted, where the final cyclization forms a hydroxymethylpiperidine that can be subsequently brominated. These multi-step but reliable routes provide access to various bromomethyl piperidine isomers for further synthetic applications.

Reactivity and Reaction Mechanisms of 2 Bromomethyl 2 Propyloxane

Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophilic substitution reactions involving the displacement of the bromide ion are a key feature of the chemistry of 2-(bromomethyl)-2-propyloxane. These reactions can proceed through either S({N})1 or S({N})2 mechanisms, with the outcome being heavily influenced by the reaction conditions.

S(_{N})1 Mechanisms and Product Distribution

The S({N})1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. savemyexams.comlibretexts.org For this compound, the primary nature of the carbon bearing the bromine atom makes the formation of a primary carbocation highly unfavorable under normal conditions. Primary carbocations are inherently unstable, and thus, the S({N})1 pathway is generally not favored for this substrate. firsthope.co.in

However, under specific conditions, such as in the presence of a highly ionizing, polar protic solvent and the absence of a strong nucleophile, an S(_{N})1-like mechanism could potentially occur, possibly involving rearrangement of the initial carbocation to a more stable form. It is important to note that such a reaction would likely be very slow and not synthetically useful.

Illustrative Product Distribution for a Hypothetical S(_{N})1 Reaction:

ReactantNucleophile/SolventMajor Product(s)Minor Product(s)
This compoundH₂O (solvolysis)Rearranged alcohol(s)2-Propyl-2-propen-1-ol

This table is illustrative and based on theoretical predictions, not on experimental data for this specific compound.

S(_{N})2 Mechanisms and Stereochemical Inversion

The S(_{N})2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.commedlifemastery.comwikipedia.org This mechanism is typical for primary alkyl halides. firsthope.co.in In the case of this compound, the primary carbon attached to the bromine is the site of nucleophilic attack.

A critical feature of the S({N})2 reaction is the backside attack of the nucleophile, which leads to an inversion of stereochemistry at the reaction center if it is chiral. For this compound, the carbon of the bromomethyl group is not a stereocenter. However, the steric hindrance caused by the adjacent propyl group and the oxetane (B1205548) ring can significantly slow down the rate of an S({N})2 reaction. This is a common feature for neopentyl-type substrates.

Influence of Solvent and Catalyst on Reactivity

The choice of solvent is critical in directing the course of nucleophilic substitution reactions.

Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group. They are known to favor S(_{N})1 reactions by stabilizing the carbocation intermediate and the leaving group. pharmaguideline.com

Polar aprotic solvents (e.g., acetone, DMSO) are generally preferred for S(_{N})2 reactions. pharmaguideline.com They can solvate the cation but not the anionic nucleophile, thus increasing the nucleophile's reactivity.

Catalysts can also influence the reaction. For instance, the addition of a Lewis acid could potentially facilitate the departure of the bromide leaving group, although this might also promote ring-opening of the oxetane.

Elimination Reactions Involving the Bromomethyl Group

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. These reactions can proceed via E1 or E2 pathways.

E1 Pathways and Regioselectivity

The E1 (Elimination Unimolecular) mechanism, much like the S(_{N})1 mechanism, proceeds through a carbocation intermediate and is therefore generally not favored for primary alkyl halides like this compound due to the instability of the primary carbocation. labxchange.orgtransformationtutoring.com If an E1 reaction were to occur, it would likely be a minor pathway under conditions that favor ionization, such as high temperatures and the presence of a weak, non-nucleophilic base in a polar protic solvent. libretexts.org The regioselectivity of E1 reactions typically follows Zaitsev's rule, leading to the more substituted (and therefore more stable) alkene. libretexts.org

E2 Pathways and Stereospecificity

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group. libretexts.orgchemguide.co.uk For an E2 reaction to occur, a strong, non-nucleophilic base is typically required. transformationtutoring.com A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. transformationtutoring.com

In this compound, the hydrogen atoms on the adjacent carbon of the propyl group are available for abstraction by a strong base.

Illustrative Data on Regioselectivity in E2 Reactions:

SubstrateBaseMajor Elimination ProductMinor Elimination Product
2-Bromo-2-methylbutaneCH₃O⁻2-Methyl-2-butene (Zaitsev)2-Methyl-1-butene (Hofmann)
2-Bromo-2-methylbutane(CH₃)₃CO⁻ (bulky base)2-Methyl-1-butene (Hofmann)2-Methyl-2-butene (Zaitsev)

This table presents data for a related compound to illustrate the principles of regioselectivity and is not based on experimental data for this compound.

The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromomethyl group suggests that this compound could serve as an electrophilic partner in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, the reaction would involve the C(sp³)-Br bond.

Reaction Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst would react with the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) would transfer its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex would couple and be eliminated, regenerating the Pd(0) catalyst and forming the desired product.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Hypothetical Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic AcidPd(PPh₃)₄Na₂CO₃2-(Arylmethyl)-2-propyloxane

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. Similar to the Suzuki-Miyaura coupling, this compound could act as the electrophile.

Reaction Mechanism: The mechanism of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the use of an organostannane as the nucleophilic partner.

A potential Stille coupling reaction is shown here:

Hypothetical Stille Coupling of this compound

Reactant 1Reactant 2CatalystProduct
This compoundOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄2-(R-methyl)-2-propyloxane

Sonogashira Coupling and Other Cross-Couplings

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an organohalide. While typically used for C(sp²)-X and C(sp)-X bonds, its application with alkyl halides like this compound is less common but theoretically possible. Other cross-coupling reactions, such as the Negishi (organozinc) and Hiyama (organosilicon) couplings, could also potentially be employed.

Reactions with Reducing Agents and Reductive Transformations

The bromo-substituent in this compound is susceptible to reduction by various reducing agents, leading to dehalogenation.

Common reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a milder reducing agent that can reduce alkyl halides, although it is more commonly used for aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ readily reduces primary alkyl halides to the corresponding alkanes.

The general transformation would be the reductive dehalogenation of this compound to form 2-methyl-2-propyloxane.

Transformations of the Oxane Ring System

The oxane ring in this compound is a six-membered cyclic ether. Under certain conditions, this ring can undergo cleavage.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The reactivity of the carbon-bromine bond in 2-(Bromomethyl)-2-propyloxane renders it an excellent electrophile for nucleophilic substitution reactions. libretexts.org This characteristic is fundamental to its role as a key synthetic intermediate. Organic chemists can leverage this reactivity to introduce the 2-propyl-oxane moiety into a wide array of molecules, thereby building complexity from simpler precursors. The oxane ring itself can influence the stereochemistry of reactions and provide a rigid scaffold for further functionalization.

The general utility of bromomethylated cyclic ethers in synthesis is well-established. For instance, related compounds like 2-(bromomethyl)tetrahydropyrans are known to undergo SN2 reactions with various nucleophiles, such as amines and thiols, to forge new carbon-heteroatom bonds. While direct literature on this compound is limited, its structural similarity suggests it would participate in analogous transformations, making it a valuable tool for medicinal and materials chemists.

Building Block for Diverse Chemical Structures

The inherent functionalities of this compound allow for its use in the synthesis of a variety of complex cyclic systems.

Synthesis of Fused and Bridged Heterocycles

Fused and bridged heterocyclic scaffolds are prevalent in natural products and pharmaceuticals. nih.govsigmaaldrich.com The synthesis of such structures often relies on intramolecular cyclization reactions. This compound can serve as a precursor to substrates for these cyclizations. For example, after an initial substitution reaction to tether the oxane moiety to a suitable nucleophile, a subsequent intramolecular reaction could lead to the formation of a fused or bridged system.

General strategies for the synthesis of fused heterocycles often involve the use of functionalized cyclic ethers. mdpi.comresearchgate.net Palladium-catalyzed cascade reactions, for instance, have been employed to construct bicyclic lactones from tetrahydropyran (B127337) derivatives. mdpi.com It is conceivable that this compound could be incorporated into similar synthetic sequences.

Table 1: Potential Reactions for Fused Heterocycle Synthesis

Reactant 1Reactant 2 (Hypothetical)Product Type (Hypothetical)Reaction Type
This compoundAromatic amine with ortho-nucleophileFused oxazepine derivativeNucleophilic substitution followed by intramolecular cyclization
This compoundDiolFused dioxepane derivativeWilliamson ether synthesis (intramolecular)
This compoundAmino-thiolFused thiazepine derivativeSequential nucleophilic substitution

Construction of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional nature. mdpi.comchemicalbook.com The synthesis of spirocyclic ethers and ketals has been achieved through various methods, including photochemical cycloadditions and rearrangements. researchgate.net

A key strategy for constructing spirocycles involves the reaction of a cyclic ketone with a bifunctional reagent. While no direct examples involving this compound are documented, its potential as a precursor to a nucleophilic or electrophilic partner in such reactions is evident. For instance, conversion of the bromomethyl group to a Grignard reagent would create a nucleophile capable of attacking a cyclic ketone, setting the stage for a subsequent ring-closing reaction to form a spiro-ether. The synthesis of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinoline] and related structures has been achieved through multicomponent reactions, highlighting the diverse strategies available for spirocycle construction. acs.org

Table 2: Hypothetical Routes to Spirocycles

Precursor from this compoundCo-reactantSpirocycle Type (Hypothetical)Key Reaction
Grignard reagentCyclohexanoneSpiro-etherNucleophilic addition/cyclization
Diol derivativePhosgeneSpiro-carbonatePhosgenation
Amino-alcohol derivativeKetoneSpiro-aminalCondensation/cyclization

Application in Natural Product Total Synthesis

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. mdpi.comalfa-chemistry.com Many natural products contain oxane or tetrahydropyran rings within their structures. The selective synthesis of the marine natural product halomon, for example, showcases the importance of halogenated building blocks in constructing complex molecular targets. evitachem.com

While there are no published total syntheses that explicitly use this compound, its potential as a building block is clear. It could be used to introduce a substituted oxane ring, a common motif in polyether natural products. Desymmetrization strategies are often employed in natural product synthesis to create complex stereochemistry from simple starting materials, a role for which a prochiral derivative of this compound could be well-suited. chemicalbook.com

Development of Compound Libraries for Chemical Screening

Compound libraries are essential tools in drug discovery and chemical biology, allowing for the high-throughput screening of molecules for biological activity. libretexts.org Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries to explore a wide range of chemical space. organic-chemistry.org

This compound is an attractive scaffold for the development of such libraries. Its reactive handle allows for the facile introduction of a wide variety of substituents through nucleophilic substitution. This would generate a library of compounds with a common oxane core but diverse peripheral functionality, ideal for screening against biological targets. The development of fragment libraries for drug discovery often relies on small, functionalized heterocyclic cores. acs.org

Contributions to Specific Chemical Sectors as a Synthetic Precursor

The versatility of this compound as a synthetic precursor suggests its potential utility in various chemical sectors. In the pharmaceutical industry, the oxane scaffold is a common feature in many approved drugs, and this building block could facilitate the synthesis of novel therapeutic agents. nih.govresearchgate.netrsc.org In agrochemicals, heterocyclic compounds play a crucial role, and new synthetic routes to functionalized oxanes could lead to the discovery of novel pesticides and herbicides. In materials science, the incorporation of cyclic ethers can influence the physical properties of polymers and other materials, opening up possibilities for the use of this compound in the synthesis of advanced materials. molport.com

Intermediate in Pharmaceutical Chemistry

In pharmaceutical synthesis, the creation of complex molecular architectures is paramount. Chemical intermediates serve as the foundational building blocks for active pharmaceutical ingredients (APIs). actylis.comnih.gov Compounds containing a bromomethyl group are frequently employed for this purpose due to their defined reactivity, which allows for the precise and controlled addition of molecular fragments. guidechem.compyglifesciences.com The bromomethyl group facilitates nucleophilic substitution reactions, enabling chemists to construct the intricate frameworks required for biological activity.

While research on this compound itself is limited, the utility of structurally similar compounds is well-documented, highlighting the potential role of this class of molecules. For instance, other bromomethyl-containing cyclic ethers are valuable intermediates in drug development. 2-(Bromomethyl)tetrahydrofuran serves as a reactive intermediate for building more complex pharmaceutical compounds. cymitquimica.com Similarly, (Bromomethyl)-cyclopropane is a key intermediate in the manufacturing of various APIs. actylis.com

A prominent example is Bromo-OTBN (4-Bromomethyl-2-cyanobiphenyl), a critical intermediate in the synthesis of the "sartan" class of antihypertensive drugs, including Losartan and Valsartan. pyglifesciences.com The reactive bromine atom in Bromo-OTBN is essential for constructing the final API structure. pyglifesciences.com Another analogue, Bromomethyl methyl ether, has been used as an intermediate in the synthesis of the potent immunosuppressant FK-506. sigmaaldrich.com The study of bromination reactions on substituted quinolinones to produce 2-(bromomethyl) derivatives is also being pursued for the development of new drugs targeting microbial virulence factors. google.com These examples underscore the value of the bromomethyl functional group as a reactive handle for elaborating molecular structures in the path to new therapeutic agents.

Table 1: Examples of Bromomethyl-Containing Pharmaceutical Intermediates and Their Applications

Intermediate CompoundApplication AreaSource(s)
4-Bromomethyl-2-cyanobiphenyl (Bromo-OTBN)Synthesis of sartan antihypertensive drugs (e.g., Losartan, Valsartan) pyglifesciences.com
(Bromomethyl)-CyclopropaneGeneral Active Pharmaceutical Ingredient (API) synthesis actylis.com
2-(Bromomethyl)tetrahydrofuranGeneral pharmaceutical and organic synthesis cymitquimica.com
Bromomethyl methyl etherSynthesis of immunosuppressants (e.g., FK-506) sigmaaldrich.com
3-Benzyl-2-(bromomethyl)quinolin-4(1H)-oneDevelopment of novel antimicrobial agents google.com

Intermediate in Agrochemical Synthesis

The principles of using reactive intermediates in synthesis extend directly to the agrochemical industry for the production of fungicides, herbicides, and insecticides. sphinxsai.com Heterocyclic compounds are of immense importance in this field, forming the core of many commercial pesticides. sphinxsai.commdpi.com The synthesis of these products often relies on the stepwise construction of a molecule, where a reactive intermediate is used to connect different structural fragments.

A compelling analogue for the potential application of this compound is found in the industrial synthesis of the widely used systemic fungicide, Propiconazole. tudublin.ie The synthesis of Propiconazole involves a key step where a related cyclic ether intermediate, 1,3-dioxolane-2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl, is brominated to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. tudublin.iegoogle.com This brominated intermediate then undergoes a nucleophilic substitution reaction with a triazole salt to form the final active ingredient. tudublin.ie

This process directly illustrates the synthetic strategy of using a bromomethyl group attached to a stable oxygen-containing heterocycle as a precursor for building a complex, commercially significant agrochemical. The reaction demonstrates how the C-Br bond serves as a reactive site for coupling the heterocyclic portion of the molecule with the active triazole component. tudublin.ie This synthetic pathway for Propiconazole provides a strong model for how this compound could function as a valuable intermediate for a new generation of agrochemicals. tudublin.iegoogle.com

Table 2: Key Intermediates in the Synthesis of Propiconazole

StepReactant(s)Product (Intermediate)PurposeSource(s)
1. CyclisationEthanone-1-(2,4-dichlorophenyl) + 1,2-Pentanediol1,3-Dioxolane-2-(2,4-dichlorophenyl)-2-methyl-4-n-propylFormation of the dioxolane ring tudublin.ie
2. Bromination1,3-Dioxolane intermediate + Bromine2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolaneIntroduction of the reactive bromomethyl group tudublin.iegoogle.com
3. CondensationBrominated intermediate + Sodium triazole saltPropiconazole (Final Product)Coupling of the heterocyclic and triazole moieties tudublin.ie

Intermediate in Dyestuff Production

The synthesis of modern synthetic dyes involves the chemical combination of various intermediates to construct large, conjugated molecular systems responsible for producing color. mdpi.com These syntheses often depend on coupling reactions between nucleophilic and electrophilic components. While direct evidence linking oxane derivatives like this compound to dye production is not prevalent in the literature, the reactive nature of the bromomethyl group makes it a plausible, if underexplored, building block in this field.

The utility of a bromomethyl group in a precursor for dye synthesis can be illustrated by the compound 2-Bromomethyl-anthraquinone. nih.gov Anthraquinone (B42736) and its derivatives form the structural basis for a major class of stable and lightfast dyes, spanning a wide range of colors. The presence of the bromomethyl group on the anthraquinone core provides a reactive site for further chemical modification. nih.gov This allows the large, color-imparting anthraquinone structure to be covalently bonded to other molecules, such as polymers or textile fibers, or to be further elaborated to fine-tune its color and properties. This example demonstrates the principle of using a bromomethyl group as a synthetic handle for building larger, functional dye molecules.

Advanced Spectroscopic and Stereochemical Investigations

Conformational Analysis of the Oxane Ring and its Propyl and Bromomethyl Substituents

The conformational landscape of 2-(Bromomethyl)-2-propyloxane is primarily dictated by the stereoelectronic effects within the six-membered oxane (tetrahydropyran) ring. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of an endocyclic oxygen atom introduces specific stereoelectronic interactions, such as the anomeric effect, which can influence the orientation of substituents.

In the case of this compound, the C2 carbon is geminally disubstituted with a propyl and a bromomethyl group. This substitution pattern precludes the existence of axial and equatorial isomers for these specific groups at the C2 position. Instead, the analysis focuses on the relative orientation of these substituents with respect to the oxane ring and the rotational conformations (rotamers) around the C2-C(propyl) and C2-C(bromomethyl) bonds.

The chair conformation of the oxane ring can exist in two forms that are in equilibrium. The bulky propyl group and the bromomethyl group at the C2 position will exert significant steric influence, likely favoring a chair conformation where steric hindrance is minimized. Computational modeling and Nuclear Overhauser Effect (NOE) NMR experiments would be essential to determine the preferred conformation and the rotational preferences of the side chains. The energy difference between possible chair and twist-boat conformations is a key parameter in understanding the molecule's dynamic behavior in solution.

Conformational Feature Description Influencing Factors
Oxane Ring Conformation Primarily adopts a chair conformation to alleviate torsional strain.Steric hindrance from substituents, stereoelectronic effects (e.g., anomeric effect).
Substituent Orientation The geminal propyl and bromomethyl groups are fixed at the C2 position.The bulky nature of the substituents influences the overall ring puckering.
Rotameric States Rotation around the C2-C(propyl) and C2-C(bromomethyl) single bonds leads to different rotamers.Steric interactions between the substituents and the oxane ring hydrogens.

Chiroptical Properties and Enantiomeric Excess Determination (if applicable)

Chirality in this compound would arise if a stereocenter is present. In this specific structure, the C2 carbon is a quaternary center but not a stereocenter unless there is isotopic labeling or substitution elsewhere on the ring that makes it so. Assuming a scenario where a chiral variant exists (e.g., through substitution at another ring position), chiroptical techniques would be indispensable for its characterization.

Chiroptical properties, such as optical rotation and circular dichroism (CD), are unique to chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, with the magnitude and sign being characteristic of the molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing detailed information about the stereochemical environment of chromophores.

If an enantiomeric mixture of a chiral analog of this compound were synthesized, determining the enantiomeric excess (ee) would be crucial. This is typically achieved using chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or through NMR spectroscopy using chiral solvating agents or chiral derivatizing agents. These methods separate the enantiomers or their diastereomeric derivatives, allowing for their quantification.

Technique Principle Application for this compound
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Determination of the specific rotation for an enantiomerically pure sample (hypothetical).
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Probing the stereochemistry of any nearby chromophores (hypothetical).
Chiral Chromatography Separation of enantiomers using a chiral stationary phase.Quantification of the enantiomeric excess of a chiral analog.
Chiral NMR Agents Formation of diastereomeric complexes with different NMR spectra.Determination of enantiomeric purity in solution.

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. While basic 1H and 13C NMR provide initial information on the chemical environment of protons and carbons, advanced 2D NMR experiments are necessary for a complete assignment.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the propyl group and along the oxane ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, definitively assigning the proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons separated by two or three bonds. It is particularly useful for identifying the connectivity across the quaternary C2 carbon, linking the propyl and bromomethyl groups to the oxane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing crucial information for determining the molecule's three-dimensional structure and preferred conformation, including the relative orientation of the substituents.

The expected chemical shifts in the ¹H and ¹³C NMR spectra would be characteristic of the functional groups present. For instance, the protons on the carbon bearing the bromine atom (CH₂Br) would appear at a relatively downfield chemical shift due to the electronegativity of bromine.

NMR Experiment Information Obtained Relevance to this compound
1D ¹H and ¹³C NMR Provides information on the chemical environment and number of different protons and carbons.Initial characterization of functional groups and molecular symmetry.
2D COSY Identifies ¹H-¹H spin-spin coupling networks.Establishes connectivity between protons on the propyl chain and the oxane ring.
2D HSQC Correlates directly bonded ¹H and ¹³C nuclei.Assigns specific protons to their corresponding carbons.
2D HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds).Confirms the connectivity of the propyl and bromomethyl groups to the C2 carbon of the oxane ring.
2D NOESY Detects through-space proximity of protons.Elucidates the 3D structure and preferred conformation of the molecule.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, MS would be vital in several contexts.

During its synthesis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to monitor the reaction's progress. These hyphenated techniques allow for the separation of components in a reaction mixture followed by their individual mass analysis, enabling the identification of starting materials, intermediates, the desired product, and any byproducts.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) would offer further structural confirmation. Characteristic fragmentation pathways would include the loss of a bromine atom, the propyl group, or cleavage of the oxane ring. The analysis of these fragment ions helps to piece together the molecular structure.

MS Technique Purpose Expected Outcome for this compound
GC-MS / LC-MS Reaction monitoring and separation of mixture components.Identification of the product peak and any impurities or byproducts during synthesis.
High-Resolution MS (HRMS) Accurate mass determination.Confirmation of the elemental formula (e.g., C₉H₁₇BrO).
Tandem MS (MS/MS) Structural elucidation through controlled fragmentation.Generation of a characteristic fragmentation pattern, including loss of Br•, C₃H₇•, and ring-opening fragments.

Theoretical and Computational Studies of 2 Bromomethyl 2 Propyloxane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be a primary tool to investigate the electronic structure of 2-(Bromomethyl)-2-propyloxane. These calculations could elucidate the distribution of electron density within the molecule, highlighting the electronegative influence of the bromine and oxygen atoms.

Key reactivity descriptors that could be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of these frontier orbitals would indicate the molecule's propensity to act as an electron donor or acceptor. The LUMO would likely be localized around the C-Br bond, suggesting a site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying electrophilic and nucleophilic sites. A region of positive potential would be expected near the carbon atom bonded to bromine.

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Bond Orbital analysis) would quantify the polarity of the bonds within the molecule, such as the C-Br and C-O bonds.

A hypothetical data table of calculated electronic properties might look like this:

PropertyCalculated Value (Hypothetical)
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment2.1 D
Partial Charge on C (C-Br)+0.25 e
Partial Charge on Br-0.15 e

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of the this compound molecule. The oxane ring can adopt various conformations, such as chair and boat forms, and the presence of the propyl and bromomethyl substituents at the 2-position would influence the relative energies of these conformers.

MD simulations would track the atomic positions over time, allowing for the mapping of the potential energy surface and the identification of low-energy conformers. This analysis would reveal the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Furthermore, simulations of this compound in different solvents could provide insights into its intermolecular interactions. The simulations would show how solvent molecules arrange around the solute and the nature of the interactions (e.g., hydrogen bonding, dipole-dipole interactions), which would be crucial for understanding its solubility and reactivity in solution.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

The presence of a bromomethyl group suggests that this compound would be susceptible to nucleophilic substitution reactions. Computational modeling could be used to investigate the mechanisms of such reactions, for example, an SN2 reaction with a nucleophile.

By calculating the potential energy surface for the reaction, researchers could identify the transition state structure—the highest energy point along the reaction pathway. Key information that could be obtained from this analysis includes:

Activation Energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Transition State Geometry: The arrangement of atoms in the transition state, which would provide insights into the bonding changes occurring during the reaction.

A hypothetical reaction coordinate diagram would illustrate the energy profile of the reaction, showing the relative energies of the reactants, transition state, and products.

Prediction of Structure-Reactivity Relationships and Selectivity

By systematically modifying the structure of this compound in silico (e.g., changing the propyl group to other alkyl groups or altering the substituents on the oxane ring), a computational study could establish structure-reactivity relationships. This would involve calculating the activation energies for a series of related reactions and correlating them with structural or electronic parameters.

Such a study could predict how changes in the molecule's structure would affect its reactivity, for instance, making it more or less susceptible to nucleophilic attack. This information is valuable for designing molecules with specific desired properties.

In cases where reactions could lead to multiple products (regio- or stereoisomers), computational modeling could predict the selectivity. By comparing the activation energies of the different reaction pathways leading to each product, the most favorable pathway and therefore the major product could be determined.

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